4-(Benzyloxy)-3-methoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

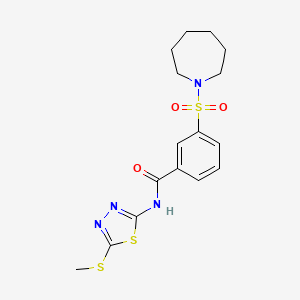

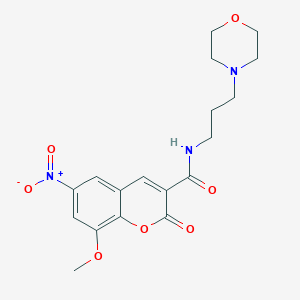

4-(Benzyloxy)-3-methoxybenzohydrazide is a chemical compound. It is a derivative of hydroquinone, which is a type of phenol . It reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, it can be synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde through a condensation reaction with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then coordinated with metal ions in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyl group and a methoxy group attached to a benzohydrazide core . The Schiff base ligands coordinate with metal ions via the nitrogen of the azomethine group and deprotonated phenolic oxygen atoms .Applications De Recherche Scientifique

Synthesis and Crystal Structure

4-(Benzyloxy)-3-methoxybenzohydrazide derivatives have been synthesized through various reactions and methodologies. For instance, the compound N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, displaying a significant dihedral angle between the benzene rings, indicating a nearly coplanar structure. The molecules in the crystal structure are linked by intermolecular hydrogen bonds, forming a three-dimensional framework (X. Bao & Yijun Wei, 2008).

Reactivity and Potential Biological Activity

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide was synthesized through a three-step process, starting with 2-methoxybenzohydrazide. This indicates potential biological activity due to the presence of the oxadiazole ring, which is often seen in compounds with various biological activities (M. Taha et al., 2014).

Antioxidant Activity and Molecular Docking

A theoretical study on N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-buty-lenzohydrazide and its tautomers revealed that the compounds have significant antioxidant behavior. The study also involved molecular docking to understand the interaction of these compounds with biological targets, suggesting potential bioactive properties (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).

Biological Interactions and Applications

Biological Activity and DNA Interaction

Schiff base compounds related to this compound, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide, have shown remarkable biological activities. They have been found to possess antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, these compounds have the ability to interact with Salmon sperm DNA, indicating potential for DNA-targeted therapies (M. Sirajuddin et al., 2013).

Synthetic Applications and Chemical Transformations

The compound has been used as a precursor in the synthesis of complex molecules. For example, Benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate, indicating its utility in multistep synthetic procedures (Min Wang et al., 2015).

Propriétés

IUPAC Name |

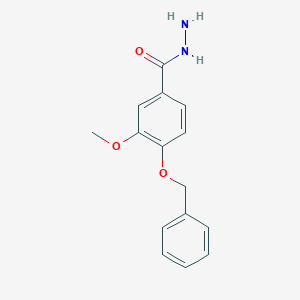

3-methoxy-4-phenylmethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAQGDHMUCKFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)

![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2403740.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2403741.png)

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)